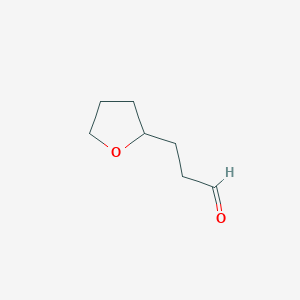
3-(Tetrahydrofuran-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydrofuran-2-yl)propanal: is an organic compound with the molecular formula C7H12O2 . It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of an aldehyde group attached to a propyl chain, which is further connected to the tetrahydrofuran ring. It is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propanal can be achieved through the selective catalytic reduction of α,β-unsaturated aldehydes. One common method involves the hydrogen transfer reaction of furan-2-acrolein in alcoholic solvents using high entropy catalysts containing elements such as copper, cobalt, aluminum, nickel, and iron . The reaction conditions typically involve the use of these catalysts to achieve high conversion rates and selectivity towards the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of high entropy catalysts allows for efficient and cost-effective production, making it feasible for large-scale manufacturing. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Tetrahydrofuran-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 3-(Tetrahydrofuran-2-yl)propan-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(Tetrahydrofuran-2-yl)propanoic acid.
Reduction: 3-(Tetrahydrofuran-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Tetrahydrofuran-2-yl)propanal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can be used in the development of new pharmaceuticals and therapeutic agents .
Industry: The compound is used in the production of various industrial chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Furan-2-acrolein: A precursor in the synthesis of 3-(Tetrahydrofuran-2-yl)propanal.
3-(Tetrahydrofuran-2-yl)propan-1-ol: A reduced form of the compound.
3-(Tetrahydrofuran-2-yl)propanoic acid: An oxidized form of the compound.
Uniqueness: this compound is unique due to its combination of a tetrahydrofuran ring and an aldehyde group. This structure provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(oxolan-2-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-1-3-7-4-2-6-9-7/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTCUAKDVXMDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231-54-1 |
Source


|
| Record name | 3-(oxolan-2-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
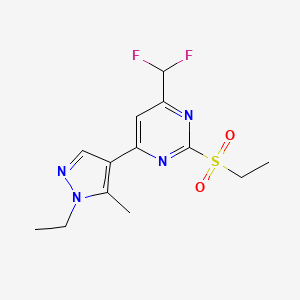
![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)

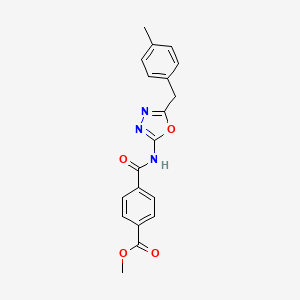
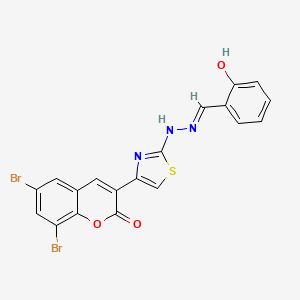
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-FLUOROBENZAMIDE HYDROCHLORIDE](/img/structure/B2718008.png)
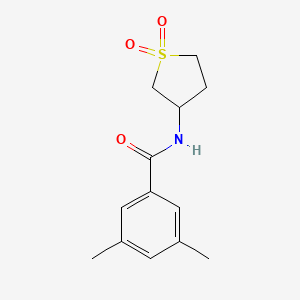
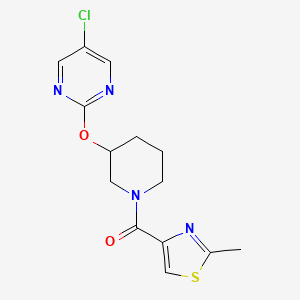
![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2718015.png)
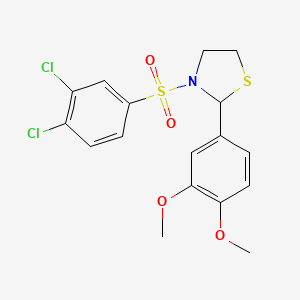
![N-[2-(phenylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2718019.png)
![N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2718020.png)
![(2Z)-2-cyano-N-methyl-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2718021.png)
